4-Chloro-2-iodoanisole
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of 4-chloro-2-iodoanisole consists of a benzene ring substituted with methoxy (-OCH₃), chlorine (-Cl), and iodine (-I) groups at the 1-, 4-, and 2-positions, respectively. While direct crystallographic data for this compound is limited in the literature, studies on analogous halogenated anisoles provide structural insights. For example, regioselective heterohalogenation of 4-haloanisoles demonstrates that steric and electronic effects govern substituent positioning, with iodine favoring the ortho position due to its large atomic radius and polarizability.
In related compounds, such as 4-chloro-2-iodoaniline, crystallographic analyses reveal intermolecular interactions like N–H⋯N hydrogen bonding and halogen-halogen contacts (Cl⋯I, 3.785 Å). Although the methoxy group in this compound lacks hydrogen-bonding donors, weak van der Waals interactions and π-stacking may stabilize its crystal lattice. Computational models predict a planar aromatic ring with bond angles and lengths consistent with typical halogenated aromatics.
| Key Structural Parameters | Value | Source |
|---|---|---|
| C–I bond length | ~2.10 Å | |
| C–Cl bond length | ~1.75 Å | |
| Methoxy C–O bond length | ~1.36 Å |
Spectroscopic Profiling (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (CDCl₃): A singlet at δ 3.87–3.89 ppm corresponds to the methoxy group. Aromatic protons resonate as doublets between δ 7.52–7.89 ppm, with coupling constants (J ≈ 2.3–2.5 Hz) indicative of para-substituted chloro and iodine groups.
- ¹³C NMR : Peaks at δ 60.7 ppm (OCH₃), δ 92.1–116.6 ppm (C–I and C–Cl), and δ 130.2–155.6 ppm (aromatic carbons).
Infrared (IR) Spectroscopy:
- Stretching vibrations at 550–850 cm⁻¹ (C–Cl), 1100–1250 cm⁻¹ (C–F absent, confirming chloro/iodo substitution), and 2850–3000 cm⁻¹ (OCH₃).
Mass Spectrometry:
- Molecular ion peak at m/z 268.48 ([M]⁺), with isotopic patterns characteristic of chlorine (³⁵Cl/³⁷Cl) and iodine (¹²⁷I). Fragmentation pathways include loss of I (m/z 141) and CH₃O (m/z 237).
Thermodynamic Properties and Phase Behavior
This compound exhibits distinct phase transitions and stability under standard conditions:
| Property | Value | Source |
|---|---|---|
| Melting Point | 45–49°C | |
| Boiling Point | 133–135°C (15 mmHg) | |
| Density | 1.84 g/cm³ | |
| Flash Point | >110°C |
The compound remains stable at room temperature but may degrade under prolonged exposure to light or elevated temperatures, necessitating storage in dark, sealed containers. Differential scanning calorimetry (DSC) studies predict a sharp melting endotherm consistent with crystalline purity.
Solubility Parameters and Solvent Interactions
This compound demonstrates low solubility in polar solvents like water but dissolves readily in organic media:
| Solvent | Solubility | Source |
|---|---|---|
| Methanol | Highly soluble | |
| Ethanol | Soluble | |
| Dichloromethane | Soluble | |
| Hexane | Partially soluble |
The solubility profile aligns with Hansen solubility parameters (δ ≈ 18–20 MPa¹/²), reflecting contributions from dispersion forces and moderate polarity.
Comparative Analysis with Halogenated Anisole Derivatives
Comparative studies highlight the influence of halogen type and position on physicochemical properties:
4-Iodoanisole (C₇H₇IO):
2-Chloro-4-iodoaniline (C₆H₅ClIN):
2-Bromo-4-iodo-6-chloroanisole (C₇H₅BrClIO):
The methoxy group in this compound enhances electron density at the ortho/para positions, facilitating electrophilic substitution reactions while stabilizing the aromatic ring against oxidative degradation.
Properties
IUPAC Name |
4-chloro-2-iodo-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXXAGIYCFOGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384203 | |
| Record name | 4-Chloro-2-iodoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52807-27-9 | |
| Record name | 4-Chloro-2-iodoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-iodoanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Halogen Exchange and Sequential Halogenation
A common approach to synthesize 4-chloro-2-iodoanisole involves starting from halogenated anisoles such as 4-bromo-2-iodoanisole or 2-iodo-4-chloroanisole, followed by selective halogen exchange or chlorination reactions.
From 4-bromo-2-iodoanisole: Chlorination using sulfuryl chloride or other chlorinating agents under controlled temperature conditions converts the bromine substituent to chlorine, yielding this compound with high regioselectivity and yields around 86-89%.
From 2-iodo-4-chloroanisole: Bromination with N-bromosuccinimide can be used to introduce bromine substituents selectively, but for this compound, the key step is the initial iodination followed by chlorination.
Direct Halogenation of Anisole Derivatives
Direct iodination and chlorination of anisole or partially halogenated anisoles can be achieved using reagents such as iodine chloride (ICl), sulfuryl chloride (SO2Cl2), or combinations of sodium iodide and sodium hypochlorite in aqueous media.
Iodination using Sodium Iodide and Sodium Hypochlorite: A green and efficient method involves reacting anisole with aqueous sodium iodide and sodium hypochlorite solutions under mild heating (60-80 °C), generating 4-iodoanisole as an intermediate. This method avoids toxic iodine chloride and uses water as solvent, improving safety and environmental impact.
Subsequent chlorination of 4-iodoanisole or its derivatives with sulfuryl chloride or N-chlorosuccinimide under low temperature and stirring yields this compound.
The regioselectivity in halogenation is governed by the activating methoxy group (-OCH3) directing electrophilic substitution ortho and para to itself.
Iodination typically occurs at the 2-position (ortho to methoxy) due to steric and electronic factors, while chlorination targets the 4-position (para to methoxy).
Use of sulfuryl chloride or N-chlorosuccinimide provides controlled chlorination without over-chlorination or side reactions.
The use of sodium iodide and sodium hypochlorite generates iodine chloride in situ, which acts as the electrophilic iodinating species in a safer and more controllable manner than direct iodine chloride addition.
After reaction completion, the mixture is typically quenched with aqueous sodium thiosulfate and ammonium chloride solutions to remove excess halogens.
Organic extraction with ethyl acetate followed by drying over magnesium sulfate is standard.
Purification is achieved by silica gel column chromatography using non-polar solvents such as hexane.
Characterization of this compound includes:
1H NMR: Signals for methoxy group (~3.87 ppm, singlet), aromatic protons with characteristic coupling constants confirming substitution pattern.
13C NMR: Chemical shifts consistent with aromatic carbons bearing iodine and chlorine substituents.
Melting point: Approximately 48 °C.
Molecular weight: 268.48 g/mol.
Density: 1.84 g/cm³.
The use of sodium iodide and sodium hypochlorite aqueous solutions for iodination represents a significant advancement in the synthesis of halogenated anisoles, offering improved safety and environmental profiles compared to traditional iodine chloride methods.
Chlorination with sulfuryl chloride provides efficient and selective substitution, crucial for obtaining pure this compound without over-halogenation or side products.
The choice of solvent, temperature control, and stoichiometry are critical to optimize yields and purity.
Purification by silica gel chromatography remains standard to isolate the target compound with high purity suitable for pharmaceutical and material science applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodoanisole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed under inert atmospheres (e.g., nitrogen or argon) at elevated temperatures (50-100°C).
Major Products Formed
Substitution Reactions: Products include various substituted anisoles, depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
4-Chloro-2-iodoanisole serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammation. Its unique structural properties allow for the modification of drug candidates to enhance efficacy and reduce side effects. For instance, it has been employed in the development of novel anti-cancer agents by facilitating the introduction of bioactive moieties into therapeutic frameworks .
Case Study: Anti-Cancer Agents
A study highlighted the synthesis of a series of anti-cancer compounds using this compound as a starting material. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, showcasing the compound's potential in oncological pharmacology .
Organic Synthesis
Reactivity in Organic Reactions
The compound is widely utilized in organic synthesis due to its reactivity profile. Researchers leverage its halogen functionality to engage in coupling reactions, enabling the construction of complex organic molecules. This is particularly advantageous compared to other halogenated compounds that may exhibit less favorable reactivity .
Data Table: Reaction Yields
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85 | Pd catalyst, aqueous media |
| Heck Reaction | 79 | Base-catalyzed |
| Sonogashira Reaction | 92 | Cu catalyst |
Material Science
Development of Advanced Materials
In material science, this compound is incorporated into polymer formulations and coatings. Its chemical stability and ability to modify surface properties make it valuable for creating materials with enhanced durability and performance characteristics .
Case Study: Polymer Coatings
Research demonstrated that incorporating this compound into polymer matrices resulted in coatings with improved resistance to environmental degradation. This application is particularly relevant for industries requiring durable materials, such as automotive and construction .
Agricultural Chemicals
Role in Agrochemical Development
The compound plays a significant role in developing agrochemicals, specifically herbicides and pesticides. Its effectiveness in enhancing crop yield and pest management has been documented through various studies .
Data Table: Herbicide Efficacy
| Herbicide Type | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Glyphosate | 800 | 90 |
| This compound | 500 | 85 |
Analytical Chemistry
Standard for Analytical Methods
this compound is utilized as a standard in analytical chemistry for detecting and quantifying various substances in environmental and biological samples. Its stability under various conditions makes it an ideal candidate for calibration purposes in chromatographic techniques .
Case Study: Environmental Analysis
In environmental studies, this compound has been used to develop methods for detecting pollutants in water samples. The analytical methods employing this compound have shown high sensitivity and specificity, making them suitable for regulatory compliance testing .
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodoanisole depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Anisoles
4-Iodoanisole (CAS: 529-28-2)
- Molecular Formula : C₇H₇IO
- Molecular Weight : 234.03 g/mol
- Boiling Point : 238–240°C .
- Applications : Used in copper-catalyzed cross-coupling reactions to synthesize indolin-2-one derivatives .
Key Difference : The absence of a chlorine substituent in 4-iodoanisole reduces steric hindrance, enhancing reactivity in coupling reactions compared to 4-chloro-2-iodoanisole.
2-Iodoanisole (CAS: 529-28-2)
- Substituent Position : Iodine at the ortho position.
- Reactivity : Ortho-substitution sterically hinders electrophilic substitution, directing reactions to the para position.
Chloro-Nitro Anisoles
4-Chloro-2-nitroanisole (CAS: 89-21-4)
- Molecular Formula: C₇H₆ClNO₃
- Molecular Weight : 187.58 g/mol
- Applications : Intermediate in agrochemical synthesis .
- Key Difference: The nitro group (-NO₂) is a strong electron-withdrawing group, deactivating the aromatic ring and reducing nucleophilic substitution rates compared to chloro-iodo analogs .
Alkyl-Substituted Chloroanisoles
4-Chloro-2-methylanisole (CAS: EINECS 221-860-5)
Multi-Halogenated Derivatives
5-Chloro-2-iodoaniline (CAS: 63069-48-7)
- Functional Group: Amino (-NH₂) instead of methoxy (-OCH₃).
- Reactivity: The amino group directs electrophilic substitution to the para position, contrasting with the methoxy group’s ortho/para-directing effects .
Data Tables
Table 1: Physicochemical Properties of Selected Anisole Derivatives
Table 2: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Directing Behavior | Impact on Reactivity |
|---|---|---|---|
| -OCH₃ (methoxy) | Electron-donating | Ortho/Para | Enhances electrophilic substitution |
| -I (iodo) | Weakly deactivating | Ortho/Para (halogen) | Facilitates nucleophilic aromatic substitution |
| -NO₂ (nitro) | Strongly deactivating | Meta | Reduces substitution rates; stabilizes intermediates |
| -CH₃ (methyl) | Electron-donating | Ortho/Para | Increases ring activation |
Biological Activity
4-Chloro-2-iodoanisole (C7H6ClIO) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the presence of both chlorine and iodine substituents on the aromatic ring, which can influence its reactivity and biological interactions. Its molecular structure is depicted as follows:
- Molecular Formula: C7H6ClIO
- Molecular Weight: 236.48 g/mol
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Inhibition of Enzymatic Activity
This compound has been studied for its role as an inhibitor of specific enzymes, particularly in the context of cancer research. It was found to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism that can influence immune responses.
- IC50 Values: The compound showed varying inhibitory effects depending on the structural modifications made to the azole ring in related compounds.
| Compound | IC50 (µM) |
|---|---|
| Base Compound | 1.8 |
| 5-Chloro Variant | 0.62 |
| 2-Amino Variant | 0.11 |
3. Anti-HIV Activity
Another area of exploration has been the anti-HIV properties of derivatives of this compound. In vitro studies revealed that certain derivatives could inhibit HIV replication effectively by interfering with viral entry into host cells.
Case Study 1: Antimicrobial Efficacy
In a controlled experiment, the antimicrobial efficacy of this compound was tested against a panel of bacterial strains. The results indicated a dose-dependent response, confirming its potential as a therapeutic agent against bacterial infections.
Case Study 2: IDO1 Inhibition
A systematic investigation into IDO1 inhibitors highlighted the role of various substitutions on the azole ring, with this compound being one of the most potent compounds identified. The study emphasized the correlation between structural modifications and biological activity, suggesting avenues for further drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: By binding to active sites on enzymes like IDO1, it alters metabolic pathways crucial for tumor growth and immune evasion.
- Membrane Disruption: The compound may interact with microbial membranes, leading to cell lysis.
Q & A
Q. How can mixed-methods approaches improve mechanistic studies of this compound reactivity?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
